molecular formula C10H15NO4 B15249981 (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid

Cat. No.: B15249981
M. Wt: 213.23 g/mol
InChI Key: VLSMHEGGTFMBBZ-FJXKBIBVSA-N
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Description

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring a pyrrolidine ring with carboxylic acid and methylethenyl substituents, makes it a valuable subject of study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction may require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylethenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

Scientific Research Applications

(2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity help understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • (2S,3R,4R)-2-Carboxy-4-(1-methylpropyl)-3-pyrrolidineacetic acid
  • (2S,3R,4R)-2-Carboxy-4-(1-methylethyl)-3-pyrrolidineacetic acid

Uniqueness

The uniqueness of (2S,3R,4R)-2-Carboxy-4-(1-methylethenyl)-3-pyrrolidineacetic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(2S,3R,4R)-3-(carboxymethyl)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m1/s1

InChI Key

VLSMHEGGTFMBBZ-FJXKBIBVSA-N

Isomeric SMILES

CC(=C)[C@@H]1CN[C@@H]([C@@H]1CC(=O)O)C(=O)O

Canonical SMILES

CC(=C)C1CNC(C1CC(=O)O)C(=O)O

Origin of Product

United States

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